molecular formula C30H33F2N5O B12835651 Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile CAS No. 83898-66-2

Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile

Cat. No.: B12835651
CAS No.: 83898-66-2
M. Wt: 517.6 g/mol
InChI Key: BKAXWTHYFNJAHF-UHFFFAOYSA-N
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Description

Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes multiple functional groups such as cyano, fluorophenyl, and triazaspirodecane moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Typical synthetic routes may involve:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of Functional Groups: Functional groups such as cyano and fluorophenyl are introduced through substitution reactions using reagents like cyanogen bromide and fluorobenzene derivatives.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide for cyano group introduction, fluorobenzene derivatives for fluorophenyl group introduction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile can be compared with other similar compounds, such as:

    Spirocyclic Compounds: Compounds with similar spirocyclic structures but different functional groups.

    Fluorophenyl Derivatives: Compounds containing fluorophenyl groups with varying substituents.

    Triazaspirodecane Derivatives: Compounds with the triazaspirodecane core but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

CAS No.

83898-66-2

Molecular Formula

C30H33F2N5O

Molecular Weight

517.6 g/mol

IUPAC Name

4-[3-(2-cyanopropyl)-1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]-1-(4-fluorophenyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C30H33F2N5O/c1-22(18-33)19-36-21-37(27-8-6-25(32)7-9-27)30(28(36)38)14-16-35(17-15-30)26-10-12-29(20-34,13-11-26)23-2-4-24(31)5-3-23/h2-9,22,26H,10-17,19,21H2,1H3

InChI Key

BKAXWTHYFNJAHF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CN(C2(C1=O)CCN(CC2)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C#N

Origin of Product

United States

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